molecular formula C18H28N2 B5042168 1-cyclooctyl-4-phenylpiperazine

1-cyclooctyl-4-phenylpiperazine

Cat. No.: B5042168
M. Wt: 272.4 g/mol
InChI Key: GTOSNJIMSXLLHI-UHFFFAOYSA-N
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Description

1-Phenylpiperazine is a class of compounds that has been shown to have potential as permeation enhancers . They are used in the synthesis of a variety of therapeutic agents due to their ability to cross the blood-brain barrier .


Synthesis Analysis

The synthesis of phenylpiperazine derivatives often involves several sequential reactions . For instance, the sulfonylation of 2-substituted 4-methylaniline with chlorosulfonic acid, reduction with red phosphorus and iodine, alkylation by alkyl halide, cyclization with bis (2-chloroethyl)amine hydrochloride, and N-substitution reaction of phenylpiperazines with various reagents .


Molecular Structure Analysis

The molecular structure of phenylpiperazine derivatives can be influenced by various substitutions on the phenyl ring . For example, hydroxyl or primary amine substitutions on the phenyl ring can significantly increase toxicity, while aliphatic substitutions result in efficacy and toxicity profiles comparable to 1-phenylpiperazine .


Chemical Reactions Analysis

Phenylpiperazine derivatives can undergo a variety of chemical reactions. For example, they can participate in cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Physical and Chemical Properties Analysis

The physical and chemical properties of phenylpiperazine derivatives can vary depending on the specific substitutions on the phenyl ring . These properties can include mass, color, volume, and reactivity .

Mechanism of Action

Phenylpiperazine derivatives have been shown to enhance transepithelial transport with minimal cytotoxicity compared to similarly effective molecules . This makes them potential candidates as permeation enhancers for oral administration of macromolecular therapeutics .

Safety and Hazards

The safety and hazards associated with phenylpiperazine derivatives can vary depending on the specific compound. For example, 1-phenylpiperazine is classified as acutely toxic if swallowed, fatal in contact with skin, and causes severe skin burns and eye damage .

Properties

IUPAC Name

1-cyclooctyl-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2/c1-2-5-9-17(10-6-3-1)19-13-15-20(16-14-19)18-11-7-4-8-12-18/h4,7-8,11-12,17H,1-3,5-6,9-10,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOSNJIMSXLLHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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